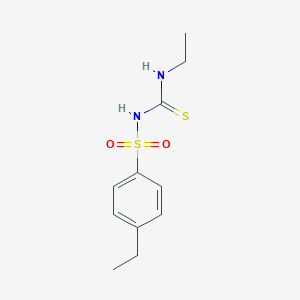

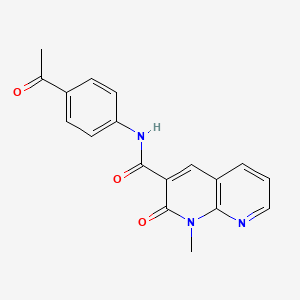

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with 1H-1,2,3-triazol rings, such as 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride , are often used in pharmaceuticals and agrochemicals . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar triazole analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy are commonly used .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, some compounds undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the compound 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a powder at room temperature .Wirkmechanismus

Target of Action

The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, is a derivative of 1,2,3-triazole . Triazole derivatives have been reported to inhibit a broad spectrum of targets, including Bcr-Abl mutants, which are associated with disease progression in Chronic Myeloid Leukemia (CML) .

Mode of Action

The compound interacts with its targets by inhibiting their activities. For instance, it has been reported to strongly inhibit the kinase activities of Bcr-Abl (WT) and Bcr-Abl (T315I), which are associated with CML . The inhibition of these targets leads to the suppression of their downstream effects, contributing to the compound’s therapeutic effects.

Biochemical Pathways

The compound affects the Bcr-Abl pathway, which plays a crucial role in the progression of CML . By inhibiting Bcr-Abl mutants, the compound disrupts this pathway, leading to the suppression of disease progression.

Pharmacokinetics

Thiophene derivatives, which form part of the compound’s structure, are known for their broad range of therapeutic properties and diverse applications in medicinal chemistry

Result of Action

The compound’s action results in the suppression of the proliferation of certain cells. For instance, it has been reported to potently suppress the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is its high selectivity for cancer cells, which makes it a potential candidate for the development of cancer therapeutics. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research and development of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone. One potential direction is to explore the compound's potential for the treatment of Alzheimer's disease, as it has shown promising results in animal models. Additionally, further research is needed to explore the compound's potential for the treatment of other diseases, such as HIV. Finally, researchers can explore modifications to the this compound structure to improve its solubility and reduce its potential toxicity.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in drug discovery. The compound has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. Further research is needed to explore the compound's potential for the treatment of various diseases, and modifications to the this compound structure can be explored to improve its solubility and reduce its potential toxicity.

Synthesemethoden

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone can be synthesized using the click chemistry approach, which involves the reaction between an azide and an alkyne. The synthesis of this compound involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-(azidomethyl)-3-(prop-2-yn-1-yloxy)azetidine in the presence of a copper catalyst. The resulting compound is then purified using column chromatography to obtain this compound.

Wissenschaftliche Forschungsanwendungen

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. The compound has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.

Safety and Hazards

The safety and hazards associated with these compounds can vary. For instance, the compound 3- (1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride has hazard statements H302, H315, H319, H335, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

(5-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-5-4-12-13-15/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQQMSSEHCWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)

![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)

![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)

![Ethyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B2899298.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)

![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2899306.png)

![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)